molecular formula C21H16N2O2 B2588054 2-amino-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile CAS No. 861208-29-9

2-amino-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile

Cat. No.: B2588054
CAS No.: 861208-29-9
M. Wt: 328.371
InChI Key: XSCFZXIIVKWCMG-UHFFFAOYSA-N
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Description

2-Amino-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile is a fluorinated benzochromene derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a fused naphthalene core substituted with a 3-methoxyphenyl ring, a cyano group at position 3, and an amino group at position 2, contributing to its unique physicochemical and biological properties . Chromene and benzochromene derivatives are important pharmacophores associated with a broad spectrum of pharmacological activities . Scientific literature indicates that these compounds exhibit notable biological activities, including antimicrobial activity, with reports showing inhibition of various bacterial strains . Furthermore, compounds within this family are investigated for their potential as enzyme inhibitors, particularly targeting proteins involved in cancer progression . The structural motif of this compound makes it a versatile intermediate for further chemical exploration. It can be synthesized via environmentally benign routes, such as multi-component grinding synthesis, which offers advantages like solvent-free conditions, excellent yields, and a simple procedure . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. Aaron Chemicals LLC .

Properties

IUPAC Name

2-amino-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c1-24-16-8-4-7-15(9-16)20-17-10-13-5-2-3-6-14(13)11-19(17)25-21(23)18(20)12-22/h2-11,20H,23H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCFZXIIVKWCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C3=CC4=CC=CC=C4C=C3OC(=C2C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-amino-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methoxybenzaldehyde with malononitrile in the presence of a base to form the intermediate 2-amino-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile. This intermediate is then subjected to further cyclization and functionalization reactions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate .

Chemical Reactions Analysis

2-amino-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal applications:

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of 2-amino-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile against various cancer cell lines. For example:

  • Cell Line Studies : In vitro assays demonstrated that this compound shows significant growth inhibition against breast cancer cell lines such as MDA-MB-231 and MCF-7. The IC50 values were found to be lower than those of established chemotherapeutics like etoposide, indicating its potential as an anticancer agent .

Tyrosine Kinase Inhibition

Recent research has indicated that derivatives of 2-amino-4H-chromenes can act as inhibitors of tyrosine kinase receptors, which are crucial in many signaling pathways involved in cancer progression. This inhibition could lead to reduced tumor growth and metastasis .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxicity of synthesized chromene derivatives against several cancer cell lines. The results indicated that compounds with specific substitutions on the chromene scaffold exhibited enhanced activity compared to others, suggesting that structural modifications could optimize therapeutic efficacy .
  • Mechanistic Studies : Investigations into the mechanisms by which these compounds exert their effects revealed that they may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Table 1: Synthesis Conditions and Yields

MethodCatalystYield (%)Reaction Time (min)
One-Pot Three-ComponentNano-kaoline/BF3/Fe3O48530
Microwave-AssistedNone902

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (μg/mL)
2-amino-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrileMDA-MB-23115
MCF-720
EtoposideMDA-MB-23125
MCF-730

Mechanism of Action

The mechanism of action of 2-amino-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity. The compound’s anticancer activity is linked to its ability to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Substituent Position and Crystallography

  • 4-Methoxyphenyl Analogue (): The crystal structure of 2-amino-4-(4-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile reveals a triclinic system with a dihedral angle of 86.08° between the methoxyphenyl ring and the chromene core. Hydrogen bonding (N–H⋯N and N–H⋯O) forms inversion dimers and chains along the b-axis, critical for stabilizing the crystal lattice . Key Data:
  • Dihedral angle (methoxyphenyl vs. chromene): 86.08°
  • Hydrogen-bond geometry: N–H⋯N (2.995 Å ), N–H⋯O (3.028 Å )
  • Space group: P1

  • 3-Nitrophenyl Derivative ():
    Substitution with a 3-nitrophenyl group (e.g., in benzo[h]chromene derivatives) enhances antiproliferative activity, likely due to electron-withdrawing effects that improve binding to cellular targets like microtubules .

Spectral Properties

Compound (Substituent) IR Peaks (cm⁻¹) HRMS Data (Observed) Melting Point (°C)
4-(3-Nitrophenyl) 3434 (NH₂), 2205 (CN), 1650 (C=C) 317.1095 ([M+H]⁺) 179–182
4-(4-Bromophenyl) 3454 (NH₂), 2190 (CN), 680 (C-Br) 317.1085 ([M+H]⁺) 138–140
4-(3-Methoxyphenyl) (Inferred) ~3300 (NH₂), ~2200 (CN), 1105 (C-O-C)

Note: The 3-methoxyphenyl variant is expected to exhibit similar NH₂ and CN stretches, with additional C-O-C vibrations (~1105 cm⁻¹) from the methoxy group .

Anticancer Activity

  • 3-Nitrophenyl Derivatives: Exhibit potent antiproliferative effects (e.g., IC₅₀ values in the µM range) by inhibiting mitosis and microtubule assembly .
  • 4-Bromophenyl Analogues: Target Bcl-2 in leukemia cells, inducing apoptosis through caspase activation .
  • Methoxyphenyl Variants: While direct data are lacking, methoxy groups generally enhance solubility and modulate pharmacokinetics. For example, the 4-methoxyphenyl derivative’s rigid crystal packing () may reduce bioavailability compared to more flexible substituents.

Key Research Findings and Gaps

Substituent Position Matters: Meta vs. Electron-Donating vs. Withdrawing Groups: Methoxy (electron-donating) vs. nitro (electron-withdrawing) substituents yield divergent biological profiles .

Synthetic Accessibility: One-pot multicomponent reactions (e.g., ) using aldehydes, malononitrile, and naphthols efficiently yield chromene derivatives with high purity (>90% yield) .

Unanswered Questions: No direct data exist for the 3-methoxyphenyl variant’s biological activity or crystal structure. The benzo[g] vs. benzo[h] ring fusion (minor structural difference) may influence pharmacological properties but requires further study.

Biological Activity

2-Amino-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile is a synthetic compound belonging to the class of chromene derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, including its anticancer properties, antimicrobial effects, and other pharmacological potentials supported by various studies.

Structural Information

  • Molecular Formula : C21H16N2O2
  • CAS Number : 861208-29-9
  • SMILES : COC1=CC=CC(=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 2-amino-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

  • Cell Viability Assays :
    • The compound was tested against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), PC-3 (prostate cancer), A549 (lung cancer), and HepG-2 (liver cancer).
    • Results showed IC50 values ranging from 2.4 µg/mL to 3.2 µg/mL for PC-3 and A549 cells, indicating high potency compared to standard chemotherapeutic agents like Vinblastine and Colchicine .
Cell LineIC50 (µg/mL)Reference Drug (IC50 µg/mL)
MCF-73.09.6
HCT-1162.821.3
PC-32.42.3
A5493.23.78
HepG-25.0Not applicable

Antimicrobial Activity

The compound also displays notable antimicrobial properties. In vitro studies have evaluated its effectiveness against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) :
    • The MIC values for selected derivatives of the compound ranged from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Other Pharmacological Effects

In addition to its anticancer and antimicrobial activities, chromene derivatives have been reported to possess other biological effects, including:

  • Antioxidant Properties : Some derivatives demonstrate significant antioxidant activity, contributing to their therapeutic potential in oxidative stress-related diseases.
  • Anti-inflammatory Effects : Certain compounds within this class exhibit anti-inflammatory properties, which may be beneficial in treating inflammatory conditions.

Case Studies

Several case studies have documented the synthesis and evaluation of chromene derivatives, including the target compound:

  • Synthesis Methodology :
    • A green chemistry approach was utilized for synthesizing chromene derivatives using eco-friendly catalysts, yielding high purity and efficiency .
  • In Vivo Studies :
    • Preliminary in vivo studies indicated that these compounds could inhibit tumor growth in animal models while exhibiting minimal toxicity to normal cells.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-amino-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile?

  • Methodological Answer : The compound is typically synthesized via a three-component reaction involving α-cyanocinnamonitrile derivatives (e.g., 3-methoxybenzaldehyde), malononitrile, and α-naphthol. Microwave-assisted protocols in PEG-400 or ethanol with piperidine catalysis (0.5–1 mol%) at 100°C for 1–3 hours yield high purity (>95%) . Alternative green methods use Fe3O4@DMAP magnetic nanocatalysts in water, achieving 85–92% yields under mild conditions .

Q. How is the compound characterized structurally, and what key parameters define its crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) confirms monoclinic systems (e.g., space group P21/c) with unit cell parameters:

  • a = 12.6336(4) Å, b = 11.9333(3) Å, c = 12.0471(4) Å, β = 113.581(2)°, V = 1664.56(9) ų .
  • The heterocyclic ring adopts an envelope conformation (puckering amplitude Q = 0.099 Å, θ = 109.8°, φ = 6.5°) . Intermolecular N–H⋯N hydrogen bonds (2.8–3.0 Å) and π–π stacking (3.77 Å) stabilize crystal packing .

Q. What spectroscopic techniques validate the compound’s functional groups and purity?

  • Methodological Answer :

  • IR : NH2 (3434–3300 cm⁻¹), CN (2190–2205 cm⁻¹), C–O–C (1100–1105 cm⁻¹) .
  • <sup>1</sup>H NMR : Methoxy protons at δ 3.726 ppm, aromatic protons at δ 6.800–7.913 ppm .
  • HRMS : [M+H]<sup>+</sup> calculated for C20H14N2O4: 369.0846; observed: 369.0822 .

Advanced Research Questions

Q. How does the 3-methoxyphenyl substituent influence protein-binding interactions, and what experimental designs resolve binding contradictions?

  • Methodological Answer : The 3-methoxy group enhances hydrophobic interactions with bovine serum albumin (BSA), as shown via spectrofluorimetry (Δλ = 15–20 nm, KSV = 1.2–1.5 × 10⁴ M⁻¹). Circular dichroism (CD) reveals α-helix reduction (58% → 42%) upon binding, while NMR titration identifies key residues (Tyr-149, Trp-213) . Discrepancies in binding constants (e.g., fluorescence vs. ITC) are resolved by accounting for static quenching and inner-filter effects .

Q. What strategies address contradictions in pharmacological data, such as antimicrobial vs. antitumor activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies show that:

  • Antimicrobial activity correlates with electron-withdrawing substituents (e.g., 4-F, 3-NO2) enhancing membrane disruption .
  • Antitumor activity (e.g., IC50 = 8.2 μM against MCF-7) requires planar chromene rings and methoxy groups stabilizing π–π interactions with DNA topoisomerase II . Contradictions arise from differential cell permeability, resolved via logP optimization (target: 2.5–3.5) .

Q. How are computational methods (e.g., DFT, molecular docking) integrated with experimental data to predict bioactivity?

  • Methodological Answer :

  • DFT : HOMO-LUMO gaps (~4.2 eV) predict nucleophilic attack sites at C-3 (CN group) and C-4 (methoxyphenyl) .
  • Docking : AutoDock Vina simulations (PDB: 1J4I) show binding affinities (ΔG = −9.2 kcal/mol) to EGFR kinase via hydrogen bonds with Met-793 and hydrophobic interactions with Leu-718 . MD simulations (100 ns) validate stability (RMSD < 2.0 Å) .

Q. What analytical challenges arise in resolving tautomerism or polymorphism, and how are they addressed?

  • Methodological Answer : Tautomerism between enamine-ketone forms is resolved via variable-temperature <sup>13</sup>C NMR (δ 95–100 ppm for sp³ C-4) . Polymorph screening (e.g., solvent-drop grinding) identifies Form I (monoclinic) and Form II (triclinic), differentiated by DSC (ΔTm = 5°C) and PXRD (2θ = 12.8° vs. 14.2°) .

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